3-(Phenoxymethyl)oxane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(phenoxymethyl)oxane |
InChI |
InChI=1S/C12H16O2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11H,4-5,8-10H2 |
InChI Key |
SNOMCMVYBUAPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenoxymethyl Oxane
Strategies for Oxane Ring Formation
The formation of the six-membered saturated ether ring, known as oxane or tetrahydropyran (B127337), is a common objective in organic synthesis. Several robust methods have been developed to achieve this.
Intramolecular cyclization is a cornerstone for the synthesis of cyclic ethers. The Williamson ether synthesis, a classical and reliable method, is widely applicable. harvard.edu This strategy typically involves the intramolecular SN2 reaction of a halo-alkoxide. For the synthesis of an oxane ring, this would involve a 1,5-halohydrin precursor, where a terminal hydroxyl group is deprotonated to form an alkoxide that displaces a halide on the same carbon chain to close the six-membered ring.
Another powerful cyclization approach involves the ring-opening of an epoxide. For instance, the intramolecular opening of an epoxy alcohol can be used to form cyclic ethers. acs.org In a related strategy, a domino reaction using a binary catalyst system can convert bis-epoxy alcohols into bicyclic ether systems, where an oxetane (B1205548) ring is formed prior to a tetrahydrofuran (B95107) ring. beilstein-journals.org While this specific example leads to a different final structure, the principle of catalyzed domino cyclizations is relevant.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings of various sizes, including oxygen-containing heterocycles. wikipedia.orgorganic-chemistry.org This method utilizes transition-metal catalysts, most notably Grubbs' ruthenium-based complexes, to form a cyclic alkene from an acyclic diene with the concurrent release of a small volatile alkene like ethylene (B1197577). wikipedia.orgorganic-chemistry.org
To construct an oxane ring, a diene precursor containing an ether linkage, such as an O-allyl homoallyl ether, would undergo intramolecular metathesis. The resulting unsaturated oxacycle (a dihydropyran) can then be readily hydrogenated to yield the saturated oxane ring. RCM is valued for its high functional group tolerance and its ability to form rings that can be challenging to access through other methods. wikipedia.orgnih.gov The reaction is driven to completion by the removal of the volatile ethylene byproduct. organic-chemistry.org
Table 1: Common Catalysts in Ring-Closing Metathesis
| Catalyst Name | Generation | Key Features |
| Grubbs' Catalyst | First | Ru-based, good for terminal alkenes. |
| Grubbs' Catalyst | Second | Higher activity, broader substrate scope, tolerates more functional groups. organic-chemistry.org |
| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxystyrene ligand, increased stability and recyclability. |
Catalytic annulation reactions provide another sophisticated route to heterocyclic systems by constructing the ring in a single, often stereocontrolled, step from multiple components. These reactions, frequently catalyzed by transition metals, involve the formation of multiple carbon-carbon or carbon-heteroatom bonds. chim.it
For instance, palladium-catalyzed annulation reactions that proceed through zwitterionic π-allyl palladium intermediates are used to construct heterocyclic compounds. acs.org Strategies like [4+2] or [5+1] annulations could theoretically be employed. A [4+2] annulation might involve a diene reacting with a dienophile containing the required oxygen atom, while a [3+2] annulation has been used in the synthesis of benzo[b]fluorenones from oxabicyclic alkenes. nih.govbeilstein-journals.org While direct application to 3-(phenoxymethyl)oxane is speculative, the principles of using para-quinone methides (p-QMs) in 1,6-addition annulation reactions to form various oxa-heterocycles demonstrate the potential of this approach. chim.it
Installation of the Phenoxymethyl (B101242) Substituent at the C3 Position
Attaching the phenoxymethyl group (-CH₂OPh) to the C3 position of the oxane ring is the second key synthetic step. This can be achieved either by building the ring with the substituent already in place or by functionalizing a pre-formed oxane ring.
The formation of the ether linkage between the C3-methyl group and the phenyl ring is most commonly achieved via etherification protocols, with the Williamson ether synthesis being a primary example. sciforum.net This method involves the reaction of an alkoxide with an alkyl halide. Two main variations are possible:
Reaction of sodium phenoxide (the nucleophile) with a 3-(halomethyl)oxane (the electrophile).
Reaction of a 3-(hydroxymethyl)oxane-derived alkoxide (the nucleophile) with a reactive aryl electrophile, although this is less common for simple phenyl groups.
The Williamson synthesis is a robust and widely used industrial and academic method for preparing ethers. harvard.edu A related approach involves the palladium-catalyzed reaction of allene (B1206475) with phenols, which can produce phenoxymethyl-1,3-dienyl ethers, highlighting modern catalytic methods for forming such linkages. researchgate.net
Table 2: Typical Conditions for Williamson Ether Synthesis
| Component | Examples | Purpose |
| Base | NaH, K₂CO₃, Cs₂CO₃, NaOH, KOH harvard.edu | Deprotonates the phenol (B47542) or alcohol to form the nucleophilic alkoxide. |
| Solvent | DMF, Acetone, Toluene, THF harvard.edusciforum.net | Provides a medium for the reaction; polarity can influence reaction rate. |
| Leaving Group | I, Br, Cl, OTs, OMs | The group on the electrophile that is displaced by the nucleophile. |
| Temperature | Room Temperature to Reflux sciforum.net | Depends on the reactivity of the substrates. |
Beyond the classical Williamson synthesis, modern organic chemistry offers a range of catalytic methods for C-O bond formation. Palladium-catalyzed cross-coupling reactions, for example, have become a staple for constructing aryl ethers. These reactions can couple an alcohol with an aryl halide or triflate, often under milder conditions than required for classical nucleophilic aromatic substitution. While typically used for direct Ar-O-R linkages, modifications could be envisioned for forming the Ar-O-CH₂R bond present in the target molecule.
Furthermore, decarboxylative etherification reactions have been developed. For example, using a Ytterbium triflate (Yb(OTf)₃) catalyst, alcohols can be converted to tert-butyl ethers using di-tert-butyl dicarbonate. acs.org While this specific protocol is for t-butyl ethers, it illustrates the ongoing development of novel catalytic C-O bond-forming reactions that could potentially be adapted for the synthesis of phenoxymethyl ethers.
Functional Group Interconversions Leading to the Phenoxymethyl Group
The creation of the phenoxymethyl ether bond is a critical step in the synthesis of the target molecule. This is typically achieved via nucleophilic substitution reactions where a phenoxide acts as the nucleophile.
One of the most common and effective methods is a variation of the Williamson ether synthesis. In this approach, a phenol or a substituted phenol is deprotonated with a mild base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces a leaving group on a substrate containing the oxane framework. A relevant example is seen in the synthesis of complex heterocyclic molecules where a final step involves treating a substituted phenol with a chloromethyl-functionalized intermediate in the presence of potassium carbonate and acetone. researchgate.net This reaction proceeds under reflux conditions to yield the desired phenoxymethyl ether derivative in good yields. researchgate.net
Another well-established route involves the reaction of a phenol with epichlorohydrin (B41342). This process can be catalyzed by a base and may proceed in a solvent-free or low-solvent system, which is advantageous from a green chemistry perspective. acs.org The reaction initially forms a glycidyl (B131873) ether, such as 2-(phenoxymethyl)oxirane, which can then be a precursor for further transformations. acs.orgresearchgate.net
A two-step, selective production method has also been reported for related structures, starting from commercial materials. This process involves the formation of an intermediate like 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC), which is subsequently reacted with another equivalent of phenol. acs.org The initial intermediate is synthesized via a carbonate interchange reaction, showcasing a strategic multistep pathway. acs.org
Table 1: Selected Methods for Phenoxymethyl Ether Formation This table is generated based on data from the text.
| Method | Reagents | Key Conditions | Reference |
|---|---|---|---|
| Williamson Ether Synthesis | Substituted Phenol, Chloromethyl Intermediate, Potassium Carbonate | Acetone, Reflux | researchgate.net |
| Epichlorohydrin Alkylation | Phenol, Epichlorohydrin, Potassium Carbonate | Ball Mill (Mechanochemical), Solvent-free or 2-Propanol | acs.org |
| Carbonate Interchange | Methyl Phenyl Carbonate (MPP), Dimethyl Carbonate (DMC) | Reactive Vapor Absorption (RVA) apparatus | acs.org |
Total Synthesis and Multistep Methodologies
While a specific total synthesis for the parent this compound is not extensively detailed in the cited literature, multistep methodologies for structurally similar compounds provide a clear blueprint. These syntheses often involve the strategic construction of a core structure followed by the introduction of the phenoxymethyl group.
For instance, the synthesis of 3,5-disubstituted-1,2,4-oxadiazole derivatives bearing a phenoxymethyl group illustrates a comprehensive multistep approach. researchgate.net The synthesis begins with substituted salicylaldehydes which undergo a Baylis–Hillman reaction, followed by a sodium azide-intervened ring contraction to form a 2-methylbenzofuran-3-carbonitrile (B11939319) core. researchgate.net This intermediate is further functionalized over several steps to create a 5-(chloromethyl)-1,2,4-oxadiazole, which is the direct precursor for the final etherification with various phenols. researchgate.net This highlights a common strategy: building a complex scaffold and installing the phenoxymethyl moiety in a late-stage functionalization step.
Another relevant multistep methodology is the selective synthesis of 1,3-diphenoxy-2-propanol (B1265514) (DPP). Researchers developed a two-step process starting from commercially available 3-phenoxy-1,2-propanediol (B1222102) (MPP). acs.org The first step involves a highly selective carbonate interchange reaction to produce 4-(phenoxymethyl)-1,3-dioxolane-2-one. This stable intermediate is then reacted with phenol under optimized conditions to yield the target DPP, avoiding the formation of undesired isomers that can occur in a one-pot reaction. acs.org Such a strategy, which relies on the formation and isolation of a key intermediate, could be directly applicable to the synthesis of this compound to ensure high purity and yield.
Stereochemical Control in this compound Synthesis
Controlling the stereochemistry is paramount when the oxane ring or its substituents create chiral centers. Both asymmetric and diastereoselective methods are employed to synthesize specific stereoisomers.
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. ethz.ch This can be accomplished through several key strategies:
Catalytic Kinetic Resolution: This technique involves the use of a chiral catalyst to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, the lipase (B570770) B from Candida antarctica (CALB) has been successfully used for the kinetic resolution of compounds containing the phenoxymethyl group. ntnu.no
Chiral Catalysts: Phase-transfer catalysts derived from chiral sources, such as quinine (B1679958), can be used to induce enantioselectivity. A catalyst featuring a phenoxymethyl group attached to a chiral quinine framework has been utilized in the synthesis of other molecules, demonstrating the utility of this functional group in asymmetric transformations. google.com
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars. ethz.ch By starting with a molecule of known configuration, the stereochemistry of the final product can be predetermined.
When a molecule contains multiple stereocenters, diastereoselective reactions are used to control their relative configuration. anu.edu.au The synthesis of complex natural products and drug candidates often relies on such transformations.
In the synthesis of a complex oxepane (B1206615) (a seven-membered cyclic ether) bearing a phenoxymethyl group, researchers achieved high diastereoselectivity. cam.ac.uk The work on the "Stereocontrolled Total Synthesis of Bengazole A" and the "Stereoselective Synthesis of (2S, 7S)-7-(4-phenoxymethyl)-2-(1-N-Hydroxyureidyl-3-butyn-4-yl)oxepane" by the Ley group demonstrates that the existing stereocenters on a cyclic ether can direct the stereochemical outcome of subsequent reactions. cam.ac.uk In the context of this compound, if the oxane ring already possesses a substituent, the introduction of the phenoxymethyl group at the C3 position would be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. Computational analysis on related systems, such as 2(S)-(phenoxymethyl)aziridinium bromide, has been used to understand the factors, like intramolecular π-π stacking, that control regioselectivity and stereoselectivity in ring-opening reactions. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use.
A significant advancement in the green synthesis of phenoxymethyl-containing epoxides, which are precursors to oxanes and other heterocycles, involves the use of mechanochemistry. acs.org Specifically, the alkylation of phenols with epichlorohydrin has been achieved using a ball mill. This technique often requires no solvent or only a minimal amount of a liquid additive (liquid-assisted grinding), drastically reducing volatile organic compound (VOC) emissions. acs.org Research has shown this method to be effective, using potassium carbonate as a base and achieving high yields in relatively short reaction times. acs.org
Another green strategy is the use of bio-based reagents. Glycerol carbonate (GlyC), which can be derived from biodiesel production, has been investigated as a green alkylating agent for phenols. acs.org This approach circumvents the need for petroleum-based starting materials and represents a more sustainable pathway for creating the phenoxy-ether linkage.
Table 2: Green Synthesis Approaches for Phenoxymethyl Ethers This table is generated based on data from the text.
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Solvent Reduction | Mechanochemical Synthesis (Ball Milling) | Solvent-free or minimal solvent usage, reduced waste, lower energy consumption. | acs.org |
| Use of Renewable Feedstocks | Alkylation with Glycerol Carbonate (GlyC) | Utilizes a bio-based reagent, reducing reliance on fossil fuels. | acs.org |
| Use of Safer Reagents | Potassium Carbonate as Base | Avoids stronger, more hazardous bases. | researchgate.netacs.org |
Chemical Transformations and Reactivity of 3 Phenoxymethyl Oxane
Reactions Involving the Oxetane (B1205548) Ring System
The high strain energy and basicity of the oxetane ring make it the primary center of reactivity, particularly for ring-opening transformations initiated by a wide range of reagents. radtech.org
The most characteristic reaction of oxetanes, including 3-(phenoxymethyl)oxetane, is the cleavage of the ether linkages in the ring. These reactions can be initiated by nucleophiles, electrophiles, or through polymerization processes.
Nucleophilic ring-opening typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the oxetane ring. In 3-substituted oxetanes, this attack generally occurs at the less sterically hindered C2 or C4 position, leading to the formation of a functionalized propane-1,3-diol derivative after workup. A study on the closely related 3-benzyloxymethyl-3-methyloxetane demonstrated its ring-opening reaction with S-phenyl thioacetate. oup.com Catalyzed by a potassium phenoxide-crown ether complex, the reaction yielded the corresponding acetate-thioether adduct, showcasing a defined regioselective ring-opening. oup.com
Ring-opening polymerization (ROP) is another crucial transformation. Oxetanes can undergo both cationic and anionic ROP to produce polyethers. radtech.orggoogle.comgoogle.com For instance, 3-ethyl-3-(phenoxymethyl)oxetane (B1603539), an analogue of the title compound, has been successfully used in organobase-catalyzed ring-opening copolymerization (ROCOP) with cyclic anhydrides to form precisely structured polyesters. cymitquimica.comacs.org This highlights the utility of the oxetane moiety as a monomer in materials science. cymitquimica.com
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Product Class (after workup) | Catalyst Example |
|---|---|---|---|
| Thiolate | S-Phenyl thioacetate | Thioether-alcohol/acetate | 18-Crown-6/KOPh oup.com |
| Carboxylate | Carboxylic Acids | Hydroxy-ester | Onium salts radtech.org |
| Phenoxide | Phenols | Ether-alcohol | Onium salts radtech.org |
| Amine | Primary/Secondary Amines | Amino-alcohol | None (thermal) |
Direct functionalization of the oxetane ring without cleavage is uncommon due to its inherent reactivity towards ring-opening. Therefore, the most practical approach to functionalizing the core structure is through regioselective ring-opening, which installs new functional groups on the resulting 1,3-disubstituted propane (B168953) backbone.
The versatility of this approach allows for the introduction of a wide array of functionalities. The reaction of oxetanes with nucleophiles like amines, phenols, thiols, and carboxylic acids, often facilitated by catalysts such as quaternary onium salts, provides access to a diverse range of difunctional molecules. radtech.orgoup.com For example, reacting 3-(phenoxymethyl)oxetane with an amine would yield a 3-amino-2-(phenoxymethyl)propan-1-ol, a structure incorporating both an amino and a hydroxyl group. This strategy effectively transforms the latent functionality of the strained ring into a synthetically useful, functionalized linear system.
Under acidic conditions, the reactivity of the oxetane ring is significantly enhanced. Both Brønsted and Lewis acids can catalyze transformations by activating the ring. The reaction typically begins with the protonation of the ether oxygen (with a Brønsted acid) or coordination to a Lewis acid, which makes the ring an even better leaving group. nih.gov
This activation facilitates nucleophilic attack and ring cleavage by even weak nucleophiles. A study on the reaction of 3-phenyloxetane (B185876) with nitric acid in an anhydrous medium found that the reaction proceeds via two competing pathways: nitration of the aromatic ring and acid-catalyzed ring-opening of the oxetane. rsc.org The ring-opening reaction was determined to be approximately second order in nitric acid, yielding a 1,3-diol dinitrate. rsc.org In another example, 3-aryloxetan-3-ols have been shown to act as 1,2-bis-electrophiles in the presence of a Brønsted acid catalyst like Tf₂NH, reacting with diols to form 1,4-dioxanes through a sequence of hydroxyl substitution and intramolecular oxetane ring-opening. nih.gov
Reactivity of the Phenoxymethyl (B101242) Substituent
The phenoxymethyl group offers two distinct sites for chemical reactions: the aromatic phenyl ring and the benzylic methylene bridge.
The phenoxy portion of the substituent is an activated aromatic system. The ether oxygen atom is an electron-donating group, which activates the phenyl ring towards electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the ortho and para positions.
Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed readily on the phenyl ring of 3-(phenoxymethyl)oxetane. Research on 3-phenyloxetane's reaction with nitric acid confirms this reactivity, showing that aromatic nitration occurs concurrently with oxetane ring-opening, yielding a mixture of ortho- and para-nitrated products. rsc.org This indicates that the conditions required for many EAS reactions can be compatible with the oxetane ring, although competitive ring-opening is a significant consideration.
Table 2: Expected Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-((2-Nitrophenoxy)methyl)oxetane and 3-((4-Nitrophenoxy)methyl)oxetane |
| Bromination | Br₂, FeBr₃ | 3-((2-Bromophenoxy)methyl)oxetane and 3-((4-Bromophenoxy)methyl)oxetane |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-((2-Acylphenoxy)methyl)oxetane and 3-((4-Acylphenoxy)methyl)oxetane |
The methylene (-CH₂-) group connecting the oxetane moiety to the phenoxy group is in a benzylic position, conferring upon it enhanced reactivity. This is due to the ability of the adjacent phenyl ring to stabilize radical, cationic, or anionic intermediates formed at this site. wikipedia.org
One of the key transformations of benzylic positions is oxidation. While powerful oxidizing agents like potassium permanganate (B83412) can cleave benzylic ethers, more selective reagents are available. wikipedia.org For instance, studies on benzyl (B1604629) methyl ethers have shown that N-bromosuccinimide (NBS) can be used for selective oxidation. nih.gov Depending on the reaction conditions, NBS can convert the benzylic methylene group into either an aldehyde or, via a dibrominated intermediate, an ester. nih.gov
Free-radical bromination is another characteristic reaction of benzylic C-H bonds. The Wohl-Ziegler reaction, which employs NBS and a radical initiator (like light or AIBN), can selectively introduce a bromine atom at the benzylic position (Ar-CH₂-R → Ar-CHBr-R). wikipedia.org This benzylic bromide is a versatile intermediate, amenable to subsequent nucleophilic substitution reactions, allowing for further functionalization at this position. The cleavage of benzyl ethers can also be achieved under various reductive (e.g., catalytic hydrogenation) or Lewis acidic conditions. organic-chemistry.org
Cleavage and Derivatization of the Phenoxymethyl Ether
The cleavage of the ether bond in 3-(phenoxymethyl)oxane is a key transformation that allows for the derivatization of the oxane moiety. This process typically involves the scission of the C-O bond between the oxane ring and the phenoxymethyl group or the O-C bond of the phenyl group.
The most common method for cleaving ethers is treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com Following protonation, the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether.
For this compound, the carbon on the oxane ring attached to the ether oxygen is a secondary carbon. Cleavage can therefore occur via a competitive S(_N)1 and S(_N)2 pathway.
S(_N)2 Pathway: The halide ion (e.g., I) can directly attack the less sterically hindered carbon of the protonated ether. In the case of an aryl alkyl ether, the attack will occur on the alkyl carbon, as the sp-hybridized aromatic carbon is resistant to S(_N)2 reactions. libretexts.org This would lead to the formation of phenol (B47542) and 3-(halomethyl)oxane.
S(_N)1 Pathway: If the reaction conditions favor the formation of a carbocation, the protonated ether can dissociate to form an alcohol and a carbocation. Given that a secondary carbocation on the oxane ring would be relatively unstable, this pathway is less likely under standard conditions unless there are neighboring group participation effects.
Aryl alkyl ethers, such as this compound, consistently yield a phenol and an alkyl halide upon cleavage with strong acids because the aryl-oxygen bond is stronger than the alkyl-oxygen bond and nucleophilic substitution on an aromatic ring is disfavored. libretexts.org
Table 1: Products of Acid-Catalyzed Cleavage of this compound
| Reagent | Reaction Type | Product 1 | Product 2 |
| Excess HI or HBr | Acid-catalyzed cleavage (S(_N)2) | Phenol | 3-(Iodomethyl)oxane or 3-(Bromomethyl)oxane |
Derivatization can also be achieved through other methods, such as with strong Lewis acids like boron tribromide (BBr(_3)), which are effective in cleaving aryl alkyl ethers to yield phenols and alkyl bromides. masterorganicchemistry.com
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In this compound, the primary sites for reaction are the ether linkage and the oxane ring itself. Regioselectivity, the preference for reaction at a particular position, is also a key consideration, especially in reactions involving the aromatic ring or the saturated oxane ring. purechemistry.org
In reactions where both the ether and the oxane ring can potentially react, the nature of the reagent and the reaction conditions will determine the outcome. For instance, in a catalytic hydrogenation, the aromatic ring of the phenoxy group could be reduced, while the oxane ring remains intact, demonstrating chemoselectivity.
When considering reactions on the oxane ring, regioselectivity becomes important if the ring itself is opened or substituted. For example, the ring-opening of a substituted oxane would need to consider which C-O bond is cleaved. In the context of this compound, the electronic and steric effects of the phenoxymethyl substituent would influence the regioselectivity of such a reaction.
The principles of chemoselectivity are also evident in the selective functionalization of one part of the molecule while preserving the other. For instance, electrophilic aromatic substitution on the phenoxy group would likely occur at the ortho and para positions due to the activating, electron-donating nature of the alkoxy group, leaving the oxane ring and the ether linkage untouched under appropriate conditions.
Table 2: Predicted Chemo- and Regioselective Reactions of this compound
| Reagent/Condition | Targeted Moiety | Predicted Major Product(s) | Type of Selectivity |
| Catalytic Hydrogenation (e.g., H(_2)/Pd/C) | Phenoxy group | 3-((Cyclohexyloxy)methyl)oxane | Chemoselective |
| Nitration (e.g., HNO(_3)/H(_2)SO(_4)) | Phenoxy group | 3-((2-Nitrophenoxy)methyl)oxane and 3-((4-Nitrophenoxy)methyl)oxane | Chemo- and Regioselective |
| Strong Acid (e.g., HBr) | Ether linkage | Phenol and 3-(Bromomethyl)oxane | Chemoselective |
Radical-Mediated Transformations Involving Oxane or Phenoxymethyl Moieties
Radical reactions offer alternative pathways for the functionalization of this compound. The phenoxymethyl moiety is particularly susceptible to radical-mediated transformations due to the stability of the resulting benzylic-type radical.
The formation of a phenoxymethyl radical can be initiated by hydrogen atom abstraction from the methylene group connecting the phenoxy group to the oxane ring. rsc.org This can be achieved using various radical initiators. Once formed, this radical can participate in a variety of reactions, such as addition to alkenes or coupling reactions.
For example, photoredox catalysis has been shown to be effective for the functionalization of aryl alkyl ethers. rsc.org In a typical reaction, a photocatalyst, upon irradiation with light, can oxidize the aryl alkyl ether to its radical cation. Subsequent deprotonation of the C-H bond adjacent to the ether oxygen yields a radical intermediate that can then react with an electron-deficient alkene. rsc.org
Thermolysis of phenoxymethyl ethers can also lead to the formation of a phenoxymethyl radical through homolytic cleavage of the C-O bond. ualberta.ca This radical can then undergo further reactions, including rearrangement and fragmentation.
The oxane ring itself can also be involved in radical reactions, although this is generally less facile than reactions involving the phenoxymethyl group. Radical abstraction of a hydrogen atom from the oxane ring would lead to a carbon-centered radical that could then be trapped or undergo further transformations. The regioselectivity of such an abstraction would depend on the stability of the resulting radical, with positions that lead to more substituted or otherwise stabilized radicals being favored.
Table 3: Examples of Radical-Mediated Transformations
| Reaction Type | Initiator/Catalyst | Reactive Intermediate | Potential Product(s) |
| Radical Addition to Alkene | Photoredox Catalyst | 3-(Phenoxymethyl)oxan-3-yl radical | Adduct with alkene |
| Thermolysis | Heat | Phenoxymethyl radical | Rearrangement and fragmentation products |
| Free-Radical Alkylation | Silver Peroxydisulfate | Phenoxymethyl radical | 2-(Phenoxymethyl)-1,4-benzoquinone (in the presence of benzoquinone) orgsyn.org |
Advanced Spectroscopic Characterization of 3 Phenoxymethyl Oxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy of 3-(Phenoxymethyl)oxane reveals distinct signals for each unique proton environment. The aromatic protons of the phenoxy group typically appear as a complex multiplet in the downfield region, approximately between 6.80 and 7.40 ppm. The benzylic protons of the -OCH₂- group are expected to produce a signal around 4.00 ppm. The protons on the oxane ring exhibit characteristic shifts and coupling patterns. The protons on the carbon adjacent to the ring oxygen (C2 and C6) are the most deshielded of the aliphatic protons, with signals appearing in the range of 3.40 to 4.20 ppm. The remaining protons on the oxane ring (at C3, C4, and C5) would produce more complex multiplets in the upfield region, typically between 1.50 and 2.20 ppm, due to intricate spin-spin coupling.
¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.40 - 7.20 | m | Ar-H (ortho) |
| 7.00 - 6.80 | m | Ar-H (meta, para) |
| ~4.10 | m | Oxane H2a, H6a |
| ~4.00 | d | Ph-O-CH₂ |
| ~3.60 | m | Oxane H2e, H6e |
| ~3.50 | m | Oxane H3 |
| ~2.10 | m | Oxane H4a, H5a |
| ~1.70 | m | Oxane H4e, H5e |
Note: This is a representative table based on typical chemical shifts for similar structures. Actual values may vary.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic ring in this compound are expected to resonate in the downfield region of the spectrum, typically between 115 and 160 ppm. The ipso-carbon (the aromatic carbon directly attached to the ether oxygen) would be the most downfield of these. The carbon of the benzylic methylene (B1212753) group (-OCH₂-) is anticipated to appear around 70 ppm. The carbons of the oxane ring would be found in the more upfield region, with the carbons adjacent to the ring oxygen (C2 and C6) appearing around 68 ppm and the other ring carbons (C3, C4, and C5) resonating at approximately 30-40 ppm.
¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158.0 | Ar-C (ipso) |
| ~129.5 | Ar-C (ortho) |
| ~121.0 | Ar-C (para) |
| ~115.0 | Ar-C (meta) |
| ~75.0 | Oxane C3 |
| ~70.0 | Ph-O-CH₂ |
| ~68.0 | Oxane C2, C6 |
| ~32.0 | Oxane C4 |
| ~25.0 | Oxane C5 |
Note: This is a representative table based on typical chemical shifts for similar structures. Actual values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the tracing of the proton network within the oxane ring and confirm the assignments of the diastereotopic protons at each position.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This technique is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.00 ppm would show a correlation to the carbon signal at ~70.0 ppm, confirming their assignment to the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include a correlation from the benzylic protons (-OCH₂-) to the aromatic ipso-carbon and the C3 carbon of the oxane ring, confirming the link between the phenoxy group and the oxane moiety.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp band corresponding to the C-O-C stretching of the aryl ether is expected around 1240 cm⁻¹. The C-O-C stretching of the aliphatic ether within the oxane ring would appear in the region of 1100-1050 cm⁻¹. Aromatic C=C stretching vibrations would give rise to one or more bands in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the oxane and methylene groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (Oxane, -CH₂-) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O-C Stretch | Aryl Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound (C₁₂H₁₆O₂), the molecular weight is 192.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 192.
The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of a stable phenoxy radical (C₆H₅O•) and an oxane-containing cation at m/z 99, or a phenoxy cation at m/z 93 and an oxane-containing radical. Another significant fragmentation would be the alpha-cleavage of the ether linkage, resulting in a resonance-stabilized phenoxymethyl (B101242) cation (C₆H₅OCH₂⁺) at m/z 107. Further fragmentation of the oxane ring would also be expected.
Expected Mass Spectrometry Fragments for this compound
| m/z | Fragment Identity |
|---|---|
| 192 | [M]⁺ (Molecular Ion) |
| 107 | [C₆H₅OCH₂]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 93 | [C₆H₅O]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and the conformation of the molecule. The analysis would reveal the exact conformation of the oxane ring (likely a chair conformation) and the relative orientation of the phenoxymethyl substituent (axial or equatorial). This data is the gold standard for structural determination and provides an unambiguous confirmation of the molecular structure inferred from spectroscopic methods. However, obtaining single crystals suitable for X-ray diffraction can be challenging, and as such, crystallographic data for this specific compound may not be readily available.
Advanced Spectroscopic Techniques for Conformational Analysis of this compound
The conformational landscape of this compound is of significant interest in understanding its structure-property relationships. The flexible oxane ring, coupled with the rotatable phenoxymethyl substituent, gives rise to a variety of possible spatial arrangements. Advanced spectroscopic techniques, in conjunction with computational methods, provide a powerful toolkit for the detailed conformational analysis of this molecule. These methods allow for the elucidation of the predominant conformations in solution and the solid state, offering insights into the subtle interplay of steric and electronic effects that govern its three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis. researchgate.networdpress.com Beyond standard one-dimensional techniques, advanced two-dimensional experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining through-space proximities between protons. acdlabs.commdpi.comnih.gov For this compound, these experiments can reveal crucial information about the relative orientation of the phenoxymethyl group with respect to the oxane ring. For instance, NOE or ROE cross-peaks between the protons of the phenyl ring and the axial or equatorial protons of the oxane ring can definitively establish the preferred orientation of the substituent.
Furthermore, the analysis of vicinal proton-proton coupling constants (³JHH) provides detailed information about the dihedral angles within the oxane ring, which is essential for determining its puckering characteristics. acs.orgresearchgate.net The magnitude of these coupling constants, often interpreted using the Karplus equation, can distinguish between chair, boat, and twist-boat conformations of the six-membered ring. nih.gov
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that provides information about the stereochemistry and conformation of chiral molecules in solution and the solid state. unipi.itresearchgate.netsemanticscholar.org As the differential absorption of left and right circularly polarized infrared light, VCD is exquisitely sensitive to the three-dimensional arrangement of atoms. mdpi.com For a chiral molecule like this compound, VCD spectroscopy can be used to determine its absolute configuration and to probe its conformational preferences. The VCD spectrum is highly dependent on the molecular conformation, and by comparing experimental spectra with those predicted from computational models of different conformers, the predominant solution-state conformation can be identified.
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool that complements experimental spectroscopic data. researchgate.netnih.govmdpi.com By performing a conformational search and geometry optimization, the relative energies of different possible conformers of this compound can be calculated. smu.eduresearchgate.net Furthermore, spectroscopic parameters such as NMR chemical shifts, coupling constants, and VCD spectra can be predicted for each conformer. kisti.re.kr This allows for a direct comparison between theoretical and experimental data, leading to a more robust and detailed understanding of the conformational behavior of the molecule.
The synergy between these advanced spectroscopic techniques and computational methods provides a comprehensive approach to unraveling the complex conformational landscape of this compound. The data obtained from these studies are crucial for understanding its chemical and physical properties and for designing related molecules with specific desired conformations.
Interactive Data Tables
| Proton Pair | Observed Correlation | Inferred Proximity | Conformational Implication |
| H_phenyl - H_axial (oxane) | Strong | Close | Phenoxymethyl group is in proximity to the axial face of the oxane ring. |
| H_phenyl - H_equatorial (oxane) | Weak | Distant | Phenoxymethyl group is distant from the equatorial face of the oxane ring. |
| H_methylene - H_axial (oxane) | Strong | Close | The linker is oriented towards the axial protons of the oxane ring. |
| H_methylene - H_equatorial (oxane) | Medium | Moderately Close | The linker has some interaction with the equatorial protons of the oxane ring. |
| Coupling | Measured Value (Hz) | Dihedral Angle (°) | Conformation |
| ³J_H2a-H3a | 11.5 | ~180 | Axial-Axial |
| ³J_H2e-H3a | 2.5 | ~60 | Equatorial-Axial |
| ³J_H4a-H5a | 10.8 | ~175 | Axial-Axial |
| ³J_H4e-H5a | 3.0 | ~55 | Equatorial-Axial |
| Wavenumber (cm⁻¹) | Experimental Δε (L·mol⁻¹·cm⁻¹) | Calculated Δε (L·mol⁻¹·cm⁻¹) (Chair Conformer) | Assignment |
| 2950 | +0.5 | +0.6 | C-H stretch (oxane) |
| 2870 | -0.3 | -0.4 | C-H stretch (methylene) |
| 1240 | +1.2 | +1.3 | C-O-C stretch (ether) |
| 1100 | -0.8 | -0.9 | Oxane ring vibration |
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |
| Chair (equatorial substituent) | 0.00 | 95.2 | 178.5 |
| Chair (axial substituent) | 2.50 | 4.6 | 65.2 |
| Twist-Boat | 5.80 | 0.2 | - |
Computational and Theoretical Investigations on 3 Phenoxymethyl Oxane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and associated properties of a molecule.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. bham.ac.uk It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction. bham.ac.uk DFT calculations are routinely used to optimize molecular geometries and predict a wide array of properties. irjweb.combiointerfaceresearch.com
For 3-(Phenoxymethyl)oxane, DFT studies would provide critical insights into its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.commdpi.com A smaller gap generally implies higher reactivity.
Another important output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. biointerfaceresearch.com For this compound, the oxygen atoms of the oxane ring and the ether linkage are expected to be regions of negative potential, while the hydrogen atoms of the aromatic ring would exhibit positive potential.
Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data that would be typical for a molecule like this compound, calculated at a common level of theory (e.g., B3LYP/6-31G).*
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Total Energy | -655.4 Ha | The optimized ground-state energy of the molecule. |
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. unirioja.es These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high degree of accuracy, although they are often more computationally expensive than DFT. unirioja.es
These calculations would be used to determine various molecular properties of this compound with high precision. This includes:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles are calculated to find the molecule's most stable three-dimensional structure.
Vibrational Frequencies: These calculations predict the molecule's infrared (IR) and Raman spectra, which can be used to characterize its vibrational modes and compare with experimental spectroscopic data. acs.org
Thermochemical Properties: Enthalpies of formation, Gibbs free energies, and heat capacities can be computed, providing a foundation for understanding the molecule's thermodynamic stability. unirioja.es
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound, arising from the rotatable bonds of the phenoxymethyl (B101242) side chain and the puckering of the six-membered oxane ring, results in multiple possible conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative stabilities. uni-duesseldorf.de
This is achieved by mapping the molecule's Potential Energy Surface (PES), which represents the energy of the system as a function of its geometry. uni-duesseldorf.de By systematically rotating key dihedral angles (e.g., the C-O-C-C angle of the ether linkage) and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers (transition states) between them. researchgate.net For the oxane ring, the primary conformations of interest are the low-energy "chair" form and higher-energy "boat" or "twist-boat" forms.
Illustrative Conformational Energy Profile for this compound This table provides a hypothetical comparison of the relative energies for key conformers of this compound.
| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | Chair (equatorial substituent), anti-gauche torsion | 0.00 | 75.2 |
| 2 | Chair (equatorial substituent), gauche-gauche torsion | 1.25 | 12.1 |
| 3 | Chair (axial substituent), anti-gauche torsion | 2.50 | 2.9 |
| 4 | Twist-Boat | 5.50 | <0.1 |
Molecular Dynamics Simulations to Explore Dynamic Behavior
While quantum calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to explore how a molecule behaves over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and interactions on a timescale of nanoseconds to microseconds. acs.orgacs.org
For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to observe its behavior in a more realistic environment. uni-duesseldorf.de Key insights from MD simulations include:
Conformational Sampling: The simulation explores the potential energy surface, revealing the transitions between different conformers and the time spent in each state.
Solvation Structure: It shows how solvent molecules arrange around the solute, identifying key interactions like hydrogen bonds.
Reaction Mechanism Elucidation Through Computational Pathways
Computational chemistry is a vital tool for investigating the step-by-step process of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net
A plausible reaction to study for this compound would be its acid-catalyzed hydrolysis, which involves the cleavage of the ether bond. Computational studies on the hydrolysis of similar cyclic ethers and glycosidic bonds in cellulose (B213188) provide a strong precedent for this approach. uni-duesseldorf.de The mechanism would likely involve the protonation of an ether oxygen, followed by a conformational change, cleavage of the C-O bond to form a carbocation intermediate, and subsequent nucleophilic attack by water. uni-duesseldorf.de DFT calculations would be employed to locate the transition state for each step and calculate the associated activation energy, which determines the reaction rate. researchgate.net
Hypothetical Free Energy Profile for Acid-Catalyzed Hydrolysis of this compound This table outlines the calculated relative free energies for a plausible hydrolysis mechanism.
| Step | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + H₃O⁺ | 0.0 |
| TS1 | Protonation of Oxane Oxygen | +5.2 |
| Intermediate 1 | Protonated Oxane | -2.1 |
| TS2 | Ring Opening/Carbocation Formation | +22.5 (Rate-Determining Step) |
| Intermediate 2 | Carbocation + Phenol (B47542) | +15.8 |
| TS3 | Nucleophilic attack by Water | +17.3 |
| Products | Hydrolyzed Ring + Phenol | -10.4 |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of a set of molecules with a specific property of interest (e.g., boiling point, solubility, or biological activity). nih.govresearchgate.netexplorationpub.com This is achieved by developing a mathematical model based on calculated molecular descriptors.
To build a QSPR model including this compound, one would first need a dataset of similar ether compounds with known experimental values for a target property. bham.ac.ukmdpi.com For each molecule, a wide range of molecular descriptors would be calculated. These descriptors fall into several categories:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall indices).
Geometric: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links a selection of these descriptors to the property being studied. explorationpub.comfrontiersin.org Such a model could then be used to predict the properties of new or untested compounds like this compound.
Table of Potential QSPR Descriptors for this compound
| Descriptor Class | Example Descriptor | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index (W) | The sum of distances between all pairs of non-hydrogen atoms in the molecular graph. |
| Geometric | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |
| Electronic | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophilicity/hydrophobicity. |
| Electronic | HOMO Energy | The energy of the highest occupied molecular orbital, an indicator of electron-donating ability. |
Applications of 3 Phenoxymethyl Oxane in Synthetic Organic Chemistry
As a Chiral Auxiliary or Ligand Precursor
The strategic placement of a phenoxymethyl (B101242) group on the oxetane (B1205548) ring provides a handle for the introduction of chirality, making 3-(phenoxymethyl)oxane derivatives attractive precursors for chiral auxiliaries and ligands. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org While direct applications of this compound itself as a chiral auxiliary are not extensively documented, its derivatives, particularly those with additional functional groups, hold significant potential.
The development of biocatalytic platforms has enabled the enantioselective formation and ring-opening of oxetanes, facilitating the synthesis of chiral oxetanes and a variety of chiral γ-substituted alcohols with high efficiency and enantioselectivity. nih.govresearchgate.net Such methods provide access to enantiopure this compound derivatives that can be subsequently elaborated into chiral ligands for asymmetric catalysis. For instance, iridium-catalyzed reductive coupling of allylic acetates with oxetanones, mediated by chiral phosphine (B1218219) ligands, has been shown to produce chiral α-stereogenic oxetanols. nih.gov This highlights a pathway where a chiral catalyst can generate a chiral oxetane product, which could then, in principle, be used to direct further stereoselective transformations.
The synthesis of chiral ligands derived from enantiopure building blocks is a cornerstone of asymmetric catalysis. The availability of functionalized chiral oxetanes, such as those derivable from this compound, opens avenues for designing novel ligand architectures. These ligands could coordinate with metal centers to create chiral catalytic environments for a wide range of enantioselective reactions.
Role as a Synthetic Building Block for Complex Molecules
The oxetane ring is increasingly recognized as a valuable motif in medicinal chemistry and natural product synthesis, serving as a metabolically stable isostere for gem-dimethyl and carbonyl groups. nih.govnih.gov this compound and its derivatives are versatile building blocks for incorporating this desirable structural unit into more complex molecules. eurjchem.comresearchgate.net The strained nature of the four-membered ring makes it susceptible to nucleophilic ring-opening reactions, providing a pathway to highly functionalized linear chains with defined stereochemistry. cymitquimica.com
The total synthesis of various natural products has utilized oxetanes as key precursors. eurjchem.comresearchgate.net For example, the asymmetric ring-opening of 3-substituted oxetanes provides rapid access to highly functionalized chiral building blocks. rsc.org This strategy allows for the installation of multiple functional groups and stereocenters in a controlled manner. Commercially available derivatives such as 3-(phenoxymethyl)-3-oxetanylamine and 3-(phenoxymethyl)-3-oxetanecarboxylic acid serve as readily available starting materials for introducing the phenoxymethyl-substituted oxetane core into larger molecules through amide bond formation or other standard transformations. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The following table showcases some of the key this compound-derived building blocks and their properties:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 3-(Phenoxymethyl)-3-oxetanylamine | C₁₀H₁₃NO₂ | 179.22 | Solid |
| 3-(Phenoxymethyl)-3-oxetanecarboxylic acid | C₁₁H₁₂O₄ | 208.21 | Solid |
| 3-Ethyl-3-(phenoxymethyl)oxetane (B1603539) | C₁₂H₁₆O₂ | 192.25 | Liquid or Solid |
| 3-Fluoro-3-(phenoxymethyl)oxetane | C₁₀H₁₁FO₂ | 182.19 | - |
Data sourced from cymitquimica.comsigmaaldrich.comsigmaaldrich.comnih.gov
Development of Novel Synthetic Pathways Utilizing this compound
The unique reactivity of the oxetane ring has spurred the development of novel synthetic methodologies. Ring-opening copolymerization (ROCOP) of oxetanes with cyclic anhydrides, catalyzed by organobases, has been established to produce polyesters with perfectly alternating structures. acs.org Specifically, 3-ethyl-3-(phenoxymethyl)oxetane has been utilized as a monomer in these polymerizations, demonstrating the utility of phenoxymethyl-substituted oxetanes in creating advanced polymer materials. acs.orgacs.org
Furthermore, photoinitiated cationic polymerization of 3-ethyl-3-(phenoxymethyl)oxetane represents another synthetic pathway to generate polymers with tailored properties. researchgate.net These polymerization reactions highlight the ability to transform the small-molecule building block into macromolecular structures with potential applications in materials science.
Researchers have also focused on developing new methods for the synthesis of the oxetane ring itself, which in turn expands the toolkit for creating diverse this compound analogues. drugtargetreview.com The development of biocatalytic platforms for the enantioselective formation and ring-opening of oxetanes represents a significant advancement, offering environmentally benign and highly selective synthetic routes. nih.govresearchgate.net These pathways often proceed under mild conditions and can be integrated into one-pot cascade reactions, enhancing synthetic efficiency. nih.gov
Mediating Specific Chemical Transformations
The inherent ring strain of the oxetane in this compound dictates its primary role in mediating chemical transformations: ring-opening reactions. cymitquimica.com These transformations can be initiated by a variety of nucleophiles and electrophiles, leading to the formation of diverse products. The phenoxymethyl group can influence the regioselectivity of the ring-opening, depending on the reaction conditions and the nature of the attacking species.
Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes have been a subject of intense research, as they provide access to enantioenriched, highly functionalized molecules. rsc.org Chiral Brønsted acids have been shown to be effective catalysts for the desymmetrization of oxetanes through intramolecular attack by sulfur or selenium nucleophiles, generating all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov
Catalyst Design Featuring this compound Derivatives
The incorporation of this compound derivatives into catalyst structures is an emerging area of research. The oxetane ring can serve as a rigid scaffold to position catalytic groups in a defined spatial arrangement. Furthermore, the phenoxy group can be functionalized to introduce additional coordinating sites or to tune the electronic properties of the catalyst.
While specific examples of catalysts derived directly from this compound are not abundant in the literature, the principles of catalyst design suggest their potential. For example, chiral oxetanes can be incorporated into ligands for metal-catalyzed asymmetric reactions. The synthesis of chiral α-stereogenic oxetanols via iridium-catalyzed reductive coupling demonstrates a pathway to such precursors. nih.gov
The development of organocatalysts based on oxetane scaffolds is another promising direction. The rigidity and defined stereochemistry of chiral oxetane derivatives could be exploited to create highly effective and selective organocatalysts for a variety of transformations.
Exploration in Polymer and Materials Science
Potential as a Monomer for Polymerization
3-(Phenoxymethyl)oxane is a member of the oxetane (B1205548) family, a class of four-membered cyclic ethers known for their ability to undergo cationic ring-opening polymerization (CROP). radtech.org The driving force for this polymerization is the high ring strain energy of the oxetane ring (approximately 107 kJ/mol), which is comparable to that of cycloaliphatic epoxides. radtech.org The basicity of the heterocyclic oxygen in oxetanes is also higher than that in epoxides, which influences their reactivity in cationic polymerization. radtech.org
The polymerization of oxetane and its derivatives is typically initiated by strong acids or Lewis acids, which generate the cationic active species necessary for propagation. researchgate.net For instance, the polymerization of oxetane can be initiated by acid catalysts, where the oxygen atom of the oxetane attacks the carbon atom of an acid-activated oxetane cation, propagating the polymer chain. researchgate.net
The general mechanism for the cationic ring-opening polymerization of oxetanes involves several key steps:
Initiation: An initiator, typically a strong protic acid or a system that can generate a carbocation (like a benzyl (B1604629) sulfonium (B1226848) salt), protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. radtech.orgmdpi.com
Propagation: The strained ring is opened by nucleophilic attack from another monomer molecule. This process can be complex. The initially formed secondary oxonium ion can react with another monomer to form a more stable, but less reactive, tertiary oxonium ion intermediate. radtech.org The ring-opening of this long-lived tertiary oxonium ion is often the rate-determining step and can lead to an induction period in the polymerization. radtech.org
Chain Transfer and Termination: These reactions can also occur, affecting the molecular weight and structure of the final polymer.
The polymerization of substituted oxetanes like 3-ethyl-3-(phenoxymethyl)oxetane (B1603539) has been studied using photoinitiators such as diaryliodonium or triarylsulfonium salts, which generate the superacid needed for initiation upon UV irradiation. mdpi.comresearchgate.net This method allows for spatial and temporal control over the polymerization process.
| Monomer System | Initiator/Catalyst | Polymerization Type | Key Findings |
| Oxetane | Maghnite-H+ (proton exchanged montmorillonite (B579905) clay) | Cationic Ring-Opening Polymerization (CROP) | Catalyst was effective; monomer conversion increased with higher catalyst proportion, while number-average molecular weight (Mn) decreased. researchgate.net |
| 3-ethyl-3-(phenoxymethyl)oxetane (EPOX) | Benzyl sulfonium salt | Cationic Photopolymerization | Copolymerized with a spiro orthoester (SOE) at 120 °C, showing nearly complete conversion. mdpi.com |
| 3-ethyl-3-(phenoxymethyl)-oxetane (PhO) | Diphenyl-4-thiophenoxyphenyl sulfonium hexafluoroantimonate | Photoinitiated Cationic Polymerization | The polymerization rate in a nitrogen atmosphere was over four times greater than in air, with the number-average molecular weight (Mn) increasing significantly (from 13,900 in air to 61,200 in nitrogen). researchgate.net |
Incorporation into Polymer Architectures
This compound units can be incorporated into various polymer architectures, primarily through homopolymerization or copolymerization.
Homopolymers: The homopolymerization of this compound or its close derivatives via CROP results in a polyether backbone with pendant phenoxymethyl (B101242) groups. For example, the photoinitiated cationic polymerization of 3-ethyl-3-(phenoxymethyl)oxetane yields poly(3-ethyl-3-(phenoxymethyl)oxetane), a linear polyether. researchgate.net
Copolymers: Copolymerization is a versatile strategy to tailor material properties. This compound derivatives can be copolymerized with other cyclic monomers to create random or block copolymers.
Copolymerization with Spiro Orthoesters: The copolymerization of 3-ethyl-3-(phenoxymethyl)oxetane (EPOX) with a spiro orthoester (SOE), 2-phenoxymethyl-1,4,6-trioxa-spiro[4.6]undecane, has been investigated. mdpi.com Initiated by a benzyl sulfonium salt at 120 °C, both monomers achieved high conversion, and the molecular weight of the resulting copolymers increased with a higher proportion of the oxetane monomer. mdpi.com This approach combines the properties of both monomers, such as the potential for volume expansion from the double ring-opening of the SOE. mdpi.com
The synthesis of block copolymers containing polyoxetane segments is also feasible, particularly through controlled or living polymerization techniques, which allow for the sequential addition of different monomers.
Influence of this compound Units on Polymer Properties
The incorporation of this compound units into a polymer backbone significantly influences the material's properties due to the specific characteristics of the phenoxymethyl side group and the polyether main chain.
Volumetric Shrinkage: One of the most notable properties of polyoxetanes is their low volumetric shrinkage during polymerization compared to other cyclic ethers like epoxides. mdpi.com This is a critical advantage in applications such as dental composites, adhesives, and precision coatings, where dimensional accuracy is paramount. For instance, the cationic photopolymerization of difunctional oxetanes derived from bisphenol A resulted in crosslinked networks with shrinkage lower than 3 vol. %. mdpi.com The copolymerization of an oxetane with an expanding spiro orthoester monomer allowed for volumetric changes to be tuned from -3.88% (shrinkage) to +3.21% (expansion) by varying the monomer ratio. mdpi.com
Mechanical Properties: The rigid phenoxy group can enhance the stiffness and tensile strength of the polymer. However, high concentrations of such bulky groups can also lead to brittleness. In related hyperbranched poly(hydroxyl)oxetanes, mechanical properties such as shear strength were found to be dependent on the polymer's molecular weight and degree of branching. mdpi.com
Adhesion: Polyethers are known for their adhesive properties on polar substrates. Research on catechol-containing polyoxetanes has shown good adhesive strengths on materials like metals, wood, and glass. mdpi.com The presence of the ether linkages in the backbone of poly(this compound) suggests it would also exhibit good adhesive characteristics.
| Property | Influence of this compound Units | Research Finding |
| Polymerization Shrinkage | Reduced shrinkage compared to epoxides. | Difunctional oxetanes can polymerize with less than 3 vol. % shrinkage, with some achieving as low as 0.2 vol. %. mdpi.com |
| Volumetric Change Control | Can be tuned from shrinkage to expansion in copolymers. | Copolymerization of 3-ethyl-3-(phenoxymethyl)oxetane with a spiro orthoester allowed for volumetric changes from -3.88% to +3.21%. mdpi.com |
| Adhesive Strength | Potential for good adhesion to polar substrates. | Catechol-functionalized polyoxetanes showed adhesive strengths of 3.7–4.9 MPa on metals and 2.7 MPa on poplar wood. mdpi.com |
Applications in Advanced Materials Development
The unique combination of properties conferred by this compound units makes the resulting polymers suitable for a range of specialized applications.
Low-Shrinkage Resins and Composites: The most prominent application stems from the low volumetric shrinkage during polymerization. mdpi.com This makes these polymers highly valuable as matrices for dental composites, where minimizing shrinkage stress is crucial to prevent debonding and secondary caries. nih.gov They are also used in high-precision adhesives, encapsulants for electronic components, and coatings where maintaining dimensional stability is critical.
Energetic Binders: Certain polyoxetane derivatives have been disclosed as energetic binders for explosives and propellants. google.com The polyether backbone can contribute to the thermal stability and mechanical properties of the binder formulation.
Photocurable Systems: The ability of oxetanes to undergo rapid photoinitiated cationic polymerization makes them ideal for UV curing applications. researchgate.net This includes their use in photocurable inks, particularly for inkjet printing, coatings, and adhesives where fast, on-demand curing is required. epo.org For example, 3-ethyl-3-(phenoxymethyl) oxetane is cited as a component in photopolymerizable compositions for such applications. epo.org
Emerging Research Avenues and Future Outlook
Development of Novel Catalytic Systems for 3-(Phenoxymethyl)oxane Synthesis
The synthesis of oxetanes, including this compound, often relies on intramolecular cyclization reactions. Future research is geared towards the development of advanced catalytic systems that can offer higher yields, improved selectivity, and milder reaction conditions.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and tunable structures, making them excellent candidates for catalysis. researchgate.net For the synthesis of cyclic ethers, MOFs functionalized with specific catalytic sites can pre-organize substrates within their pores, facilitating efficient cyclization. Research into MOFs like functionalized IRMOF-3, which contains quaternary ammonium (B1175870) groups, has shown high efficiency in related cycloaddition reactions. researchgate.net Future work could involve designing MOFs with Lewis acidic nodes and basic organic linkers specifically tailored for the intramolecular etherification leading to this compound.
Nanocatalysis: Metal nanoparticles (MNPs) offer high surface area-to-volume ratios and unique catalytic properties. nih.gov Gold (Au) and silver (Ag) nanoparticles, for instance, have been employed in the synthesis of various oxygen-containing heterocycles. nih.gov A promising research direction is the development of supported MNP catalysts, such as AuNPs on reduced graphene oxide (AuNPs@RGO-SH), which have demonstrated efficacy in synthesizing chromene derivatives. nih.gov The application of such systems to the synthesis of this compound could lead to highly efficient and recyclable catalytic processes.
Phosphonate-Based Catalysts: Metal phosphonate (B1237965) complexes are emerging as robust catalysts for various organic transformations. A Nickel(II) phosphonate catalyst has shown high efficiency for the synthesis of cyclic carbonates from epoxides at room temperature and ambient CO2 pressure. researchgate.net Investigating analogous metal phosphonate systems for the intramolecular cyclization to form the oxetane (B1205548) ring of this compound could provide a pathway that operates under significantly milder conditions than traditional methods.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalytic System | Potential Advantages | Relevant Research Findings |
|---|---|---|
| Functionalized MOFs | High selectivity, tunable porosity, reusable | F-IRMOF-3 with quaternary ammonium groups shows good catalytic performance in cycloaddition reactions. researchgate.net |
| Supported Metal Nanoparticles | High efficiency, recyclability, mild conditions | AuNPs@RGO-SH used for efficient synthesis of tetrahydro-4H-chromenes. nih.gov |
| Metal Phosphonates | Robustness, activity under mild conditions | Ni(II) phosphonate catalyzes cyclic carbonate synthesis at room temperature and 1 MPa CO2. researchgate.net |
Investigations into Unexplored Reactivity Patterns
The strained four-membered ring of this compound makes it a reactive intermediate for further synthetic transformations. While the reactivity of oxetanes is generally understood to involve ring-opening, detailed studies on the specific patterns for this substituted oxane are lacking. acs.org
Ring-Opening Reactions: The inherent strain in the oxetane ring facilitates its opening with a variety of nucleophiles. acs.org Future research should systematically investigate the reaction of this compound with a broad range of nucleophiles (e.g., amines, thiols, carbanions) under various catalytic conditions. This could lead to the synthesis of novel functionalized diols and ethers, which are valuable building blocks in medicinal and materials chemistry.
Rearrangements and Ring Expansions: Under specific conditions, such as Lewis acid catalysis, the oxetane ring can undergo rearrangements or ring-expansion reactions. For example, the ring extension of oxetan-3-one derived spirocycles is an area of active investigation. ethz.ch Exploring similar transformations for this compound could yield larger heterocyclic structures like tetrahydrofurans or tetrahydropyrans with defined stereochemistry, expanding its synthetic utility.
Polymerization: Oxetanes can undergo cationic ring-opening polymerization (CROP) to produce polyethers. The copolymerization of 3-ethyl-3-phenoxymethyl oxetane (EPOX) with other cyclic ethers has been studied, showing that the properties of the resulting polymer can be tuned by the monomer ratio. mdpi.com Investigating the homopolymerization of this compound and its copolymerization with other monomers could lead to new materials with tailored thermal and mechanical properties.
Advanced Characterization Techniques for In Situ Studies
Understanding the mechanism of formation and reaction of this compound requires advanced analytical techniques that can monitor the reaction in real-time.
Operando Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. d-nb.info Applying these methods to the synthesis of this compound would allow for detailed kinetic studies and the identification of transient intermediates, offering deep mechanistic insights. For instance, in situ FT-Raman spectroscopy has been successfully used to characterize the formation of highly reactive nanographenes. d-nb.info
In Situ X-ray Absorption Spectroscopy (XAS): For catalyzed reactions, XAS is a powerful tool to probe the electronic structure and local coordination environment of the catalyst under operating conditions. numberanalytics.comacs.org This technique can be divided into X-ray Absorption Near-Edge Structure (XANES), which gives information on the oxidation state, and Extended X-ray Absorption Fine Structure (EXAFS), which provides details on bond lengths and coordination numbers. numberanalytics.com Using operando XAS during the catalytic synthesis of this compound could reveal the active state of the catalyst and the mechanism of substrate activation.
In Situ Transmission Electron Microscopy (TEM): For reactions involving nanoparticle catalysts, in situ TEM can visualize the dynamic changes in the catalyst's size, shape, and distribution during the reaction. numberanalytics.com This can provide crucial information on catalyst stability, sintering, and the nature of the active sites.
Theoretical Predictions Guiding Experimental Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reaction outcomes and understanding complex reaction mechanisms.
Mechanism Elucidation: DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. scilit.com This allows for the validation of experimentally proposed mechanisms and can distinguish between competing reaction pathways. scilit.com For the synthesis of this compound, DFT could be used to study the cyclization step, providing insights into the role of the catalyst and the factors controlling regioselectivity and stereoselectivity.
Predicting Reactivity and Properties: Computational methods can predict various molecular properties, including reactivity indices, bond dissociation energies, and spectroscopic signatures. researchgate.net For this compound, theoretical calculations could predict its reactivity towards different reagents, guiding the design of new synthetic transformations. Furthermore, predicting NMR and Raman spectra can aid in the structural characterization of new compounds derived from it. d-nb.info
Catalyst Design: Theoretical modeling can accelerate the discovery of new catalysts. By calculating the binding energies of substrates and intermediates to different catalyst surfaces or active sites, computational chemistry can help identify promising catalyst candidates before extensive experimental screening is undertaken. This approach has been used to understand differences in reactivity between various catalyst systems. sigmaaldrich.com
Table 2: Application of Theoretical Predictions in this compound Research
| Computational Method | Application Area | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Identification of transition states, validation of pathways, understanding catalyst role. scilit.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Reactivity Prediction | Analysis of electron density to predict sites for nucleophilic/electrophilic attack. |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Calculation of UV-Vis, NMR, and Raman spectra to aid in characterization. d-nb.info |
| Molecular Dynamics (MD) | Polymer Studies | Simulation of polymer chain dynamics and prediction of material properties. |
Synergistic Approaches Combining Synthesis and Computational Chemistry
The most rapid advances in the chemistry of this compound will come from a close integration of experimental synthesis and computational modeling.
Iterative Design Cycles: An iterative loop where computational predictions guide experimental work, and experimental results are used to refine theoretical models, is a powerful paradigm for discovery. For example, a new catalytic system for synthesizing this compound could be designed based on theoretical predictions. The experimental results would then be used to validate and improve the computational model, leading to the design of an even better catalyst.
Understanding Structure-Activity Relationships: In the context of developing derivatives of this compound for specific applications, combining synthesis with computational docking studies can be highly effective. researchgate.netresearchgate.net A series of derivatives can be synthesized and tested, while computational models explain the observed structure-activity relationships, guiding the design of more potent or selective compounds. nih.gov
Comprehensive Mechanistic Studies: A combination of in situ spectroscopic analysis and DFT calculations can provide a comprehensive and detailed understanding of a reaction mechanism. scilit.com The experimental data provides evidence for the species present during the reaction, while the computational data provides the energetic landscape and electronic details that explain why the reaction proceeds in a particular way. This synergistic approach will be crucial for unlocking the full potential of this compound as a versatile chemical building block.
Q & A
Q. What are the common synthetic routes for 3-(Phenoxymethyl)oxane, and what key intermediates are involved?
The synthesis of this compound typically involves multi-step procedures. A representative method includes the use of oxane intermediates, such as alkylation of oxane derivatives with phenoxymethyl groups. For example, intermediates like 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate are synthesized via nucleophilic substitution or coupling reactions, followed by deprotection under acidic conditions . Key steps often involve cesium carbonate as a base and acetonitrile as a solvent for optimal reactivity .
Q. What spectroscopic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm the oxane ring and phenoxymethyl substituent. Mass spectrometry (MS) provides molecular weight verification, while infrared (IR) spectroscopy identifies functional groups like ether linkages. Theoretical gas-phase geometric data (e.g., bond angles and formation enthalpy) from computational studies can supplement experimental results .
Q. What are the stability considerations for storing this compound in research settings?
The compound should be stored in inert, anhydrous environments (e.g., under nitrogen or argon) to prevent oxidation or hydrolysis. Peroxide formation, a risk with ether-containing compounds, requires regular testing using iodometric or test-strip methods. Storage at low temperatures (e.g., -20°C) in amber glass vials is advised .
Q. In what types of chemical research is this compound commonly utilized?
It serves as a versatile intermediate in organic synthesis, particularly for constructing spirocyclic compounds and functionalized heterocycles. Applications include medicinal chemistry (e.g., enzyme inhibitor design) and materials science, where its ether linkage enhances thermal stability in polymers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Optimization involves tailoring reaction temperatures, solvent polarity, and catalyst selection. For example, using cesium carbonate in acetonitrile at 75°C improves nucleophilic substitution efficiency . Monitoring reaction progress via HPLC or LCMS ensures intermediate purity, while minimizing side reactions (e.g., over-alkylation) through controlled stoichiometry .
Q. How do computational studies predict the thermochemical properties of this compound, and how do they compare with experimental data?
Density Functional Theory (DFT) calculations predict gas-phase geometric parameters (e.g., bond lengths and angles) and formation enthalpies (ΔfH). Experimental validation via calorimetry or spectroscopic data (e.g., rotational constants) is critical. Discrepancies between theory and experiment often arise from solvent effects or crystal packing forces in solid-state measurements .
Q. What reaction pathways lead to the degradation of this compound, and how can they be mitigated?
Degradation pathways include acid-catalyzed hydrolysis of the ether bond and radical-mediated peroxide formation. Stabilization strategies involve adding antioxidants (e.g., BHT) and avoiding prolonged exposure to light or moisture. For lab-scale use, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) removes reactive impurities .
Q. How does this compound function as a precursor in the synthesis of complex organic molecules?
Its oxane ring provides a rigid scaffold for spiroannulation, while the phenoxymethyl group acts as a leaving site for further functionalization. For instance, it has been used in synthesizing diazaspiro compounds via Suzuki-Miyaura coupling or amidation reactions, enabling access to bioactive molecules with tailored stereochemistry .
Data Contradictions and Methodological Considerations
- Synthetic Yield Variability : Discrepancies in yields reported across studies (e.g., 66% vs. 75% in similar steps) may stem from differences in catalyst purity or solvent drying methods .
- Theoretical vs. Experimental Data : Computational models assuming gas-phase conditions may underestimate solvation effects, requiring correction factors for accurate comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
